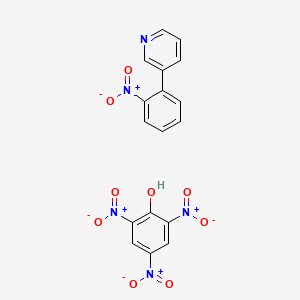

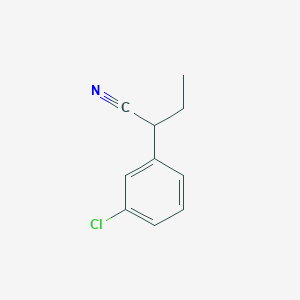

1-Aminonaphthalene-2-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Aminonaphthalene-2-methanol (ANM) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless solid that is soluble in water and has a pungent odor. ANM has been widely used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-Aminonaphthalene-2-methanol has been widely used in various scientific research applications, including:

1. Fluorescent Probes: 1-Aminonaphthalene-2-methanol has been used as a fluorescent probe to study the binding of ligands to proteins and DNA.

2. Analytical Chemistry: 1-Aminonaphthalene-2-methanol has been used as a reagent in the analysis of various compounds, including aldehydes, ketones, and carboxylic acids.

3. Electrochemistry: 1-Aminonaphthalene-2-methanol has been used as a redox-active compound in electrochemical studies.

4. Medicinal Chemistry: 1-Aminonaphthalene-2-methanol has been used as a building block in the synthesis of various biologically active compounds.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as aminonaphthalenes, can interact with various proteins and enzymes . The specific targets and their roles would need further investigation.

Mode of Action

It’s known that alcohols can modulate lipid bilayer properties and alter protein function through direct protein interactions . This suggests that 1-Aminonaphthalene-2-methanol might interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that similar compounds can be involved in various metabolic processes . For instance, methanol, a related compound, can be converted into 3-hydroxypropionic acid via the synthetic β-alanine pathway

Pharmacokinetics

It’s known that similar compounds can be metabolized by various enzymes . The impact of these properties on the bioavailability of 1-Aminonaphthalene-2-methanol would need further investigation.

Result of Action

It’s known that similar compounds can have various effects, such as altering the lipid bilayer properties and protein function

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Aminonaphthalene-2-methanol. For instance, the presence of other substances, pH, temperature, and light exposure can affect the stability and activity of many chemical compounds

Advantages and Limitations for Lab Experiments

1-Aminonaphthalene-2-methanol has several advantages and limitations for lab experiments, including:

Advantages:

1. High Purity: 1-Aminonaphthalene-2-methanol can be easily synthesized with high purity, making it suitable for various applications.

2. Versatility: 1-Aminonaphthalene-2-methanol can undergo various chemical reactions, making it suitable for various applications.

3. Stability: 1-Aminonaphthalene-2-methanol is stable under normal laboratory conditions, making it suitable for long-term storage.

Limitations:

1. Toxicity: 1-Aminonaphthalene-2-methanol is toxic and can cause skin irritation and respiratory problems if not handled properly.

2. Solubility: 1-Aminonaphthalene-2-methanol is not very soluble in organic solvents, making it difficult to use in certain applications.

3. Limited Availability: 1-Aminonaphthalene-2-methanol is not readily available commercially, making it difficult to obtain for some researchers.

Future Directions

1-Aminonaphthalene-2-methanol has several potential future directions, including:

1. Development of New Applications: 1-Aminonaphthalene-2-methanol has the potential to be used in various new applications, including drug discovery and sensing.

2. Modification of Chemical Structure: The chemical structure of 1-Aminonaphthalene-2-methanol can be modified to improve its properties and make it more suitable for various applications.

3. Development of New

Synthesis Methods

1-Aminonaphthalene-2-methanol can be synthesized by the reduction of 1-nitronaphthalene using sodium borohydride in methanol. The reaction yields 1-Aminonaphthalene-2-methanol as a crystalline solid with a yield of approximately 80%. The purity of 1-Aminonaphthalene-2-methanol can be further increased by recrystallization from ethanol.

properties

IUPAC Name |

(1-aminonaphthalen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBVJJUAEXXYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminonaphthalene-2-methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)

![7-Methoxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B2456163.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2456167.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2456172.png)

![Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate](/img/structure/B2456174.png)

![1,7-Bis[(3-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2456176.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)propanamide](/img/structure/B2456179.png)

![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2456180.png)